![molecular formula C5H10O5 B591471 D-[5-13C]RIBOSE CAS No. 139657-62-8](/img/no-structure.png)

D-[5-13C]RIBOSE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

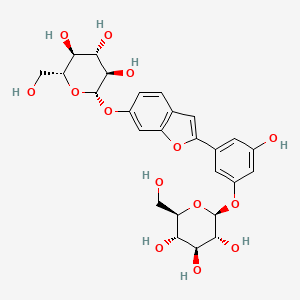

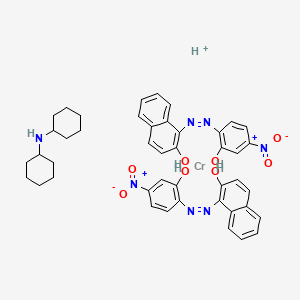

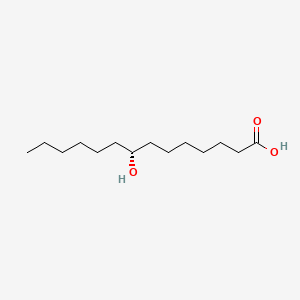

D-Ribose is a five-carbon sugar molecule with the molecular formula C5H10O5 . It is classified as an aldopentose, which means it contains an aldehyde functional group and five carbon atoms . The naturally-occurring form, D-ribose, is a component of the ribonucleotides from which RNA is built, making it necessary for coding, decoding, regulation, and expression of genes .

Synthesis Analysis

D-Ribose can be synthesized endogenously from glucose and is also taken exogenously from a diet rich in riboflavin, fruits, and vegetables . The [U-13C]-glucose tracing led to M + 5-labeled adenosine in both cultured cells and tumor, indicating the successful labeling of ribose 5-phosphate (R5P) by [U-13C]-glucose through the pentose phosphate pathway in vitro and in vivo .Molecular Structure Analysis

D-Ribose is a pentose (5-carbon) sugar with a linear chain of five carbon atoms, with an oxygen atom attached to each carbon atom . It forms part of RNA, also ATP (and ADP and AMP) and NAD (and NADP). Notice the 5 carbon atoms (grey) forming the backbone of the molecule, and the oxygen atom (red) in the ring .Chemical Reactions Analysis

Ribose and its related compound, deoxyribose, are the building blocks of the backbone chains in nucleic acids, better known as DNA and RNA . Ribose is used in RNA and deoxyribose is used in DNA . The presence or absence of the -OH group on carbon (#2) is an important distinction between ribose and deoxyribose .Physical And Chemical Properties Analysis

D-Ribose is a white, crystalline solid that is highly soluble in water . It has a sweet taste, similar to other sugars, and is often used as a sweetening agent in food and beverage products . The heat capacities of D-ribose have been studied over the temperature range from 1.9 to 440 K .Wissenschaftliche Forschungsanwendungen

Congestive Heart Failure (CHF) Management

D-[5-13C]Ribose is investigated for its potential to improve the quality of life in patients with CHF. It serves as a substrate for the formation of phosphoribosyl pyrophosphate (PRPP), which is a precursor for de novo ATP synthesis. This is crucial because ATP is essential for myocardial energy metabolism, and its deficiency is a hallmark of CHF .

Diabetes and its Complications

Research suggests that D-[5-13C]Ribose may play a role in managing diabetes and its complications. It could potentially aid in the rehabilitation following myocardial ischemia-reperfusion and various complications of diabetes by supporting ATP production, which is often compromised in these conditions .

Cardiovascular Disease

D-[5-13C]Ribose has shown promise in regenerating myocardial ATP levels and improving diastolic dysfunction following myocardial ischemia. This application is significant because myocardial ischemia lowers cellular high-energy phosphate levels, leading to impaired myocardial function .

Chronic Fatigue Syndrome and Fibromyalgia

Supplementation with D-[5-13C]Ribose may benefit individuals with chronic fatigue syndrome and fibromyalgia. It has the potential to improve energy levels, reduce symptoms of fatigue, and enhance overall well-being, which are common challenges in these conditions .

Insulin and Blood Glucose Regulation

D-[5-13C]Ribose administration has been associated with a transient decrease in plasma blood glucose levels. This effect is dose-dependent and asymptomatic, returning to baseline levels after the administration is discontinued. This property could be leveraged in research focusing on insulin sensitivity and glucose metabolism .

Myocardial Energy Metabolism

The role of D-[5-13C]Ribose in myocardial metabolism has been a subject of research for decades. It may offer a solution to the challenge of myocardial cellular energy deficiency by regenerating energy levels, which is particularly relevant in heart failure patients with preserved ejection fractions and isolated diastolic dysfunction .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of D-[5-13C]RIBOSE can be achieved through a multistep process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps involve the incorporation of the 13C isotope into the ribose ring at the C-5 position.", "Starting Materials": [ "D-Glucose", "13C-labeled methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Methanol", "Toluene", "Diethyl ether", "Sodium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Conversion of D-glucose to D-[1,2,3,4,5-13C5]glucose using 13C-labeled methanol and sodium borohydride as reducing agent", "Step 2: Oxidation of D-[1,2,3,4,5-13C5]glucose to D-[1,2,3,4,5-13C5]gluconic acid using sodium hydroxide and hydrogen peroxide", "Step 3: Conversion of D-[1,2,3,4,5-13C5]gluconic acid to D-[5-13C]ribonolactone using hydrochloric acid and acetic anhydride", "Step 4: Reduction of D-[5-13C]ribonolactone to D-[5-13C]ribose using sodium borohydride and methanol in toluene", "Step 5: Purification of D-[5-13C]ribose using diethyl ether, sodium sulfate, and activated charcoal" ] } | |

CAS-Nummer |

139657-62-8 |

Produktname |

D-[5-13C]RIBOSE |

Molekularformel |

C5H10O5 |

Molekulargewicht |

151.122 |

IUPAC-Name |

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |

InChI-Schlüssel |

PYMYPHUHKUWMLA-HEEJBYPNSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

Synonyme |

D-[5-13C]RIBOSE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

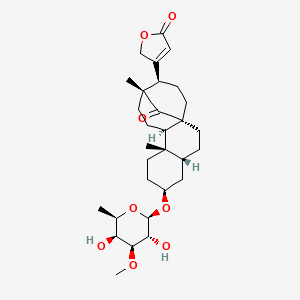

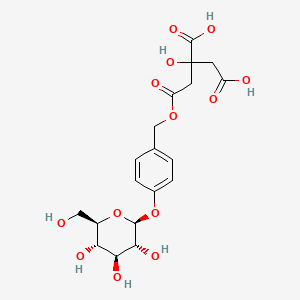

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)

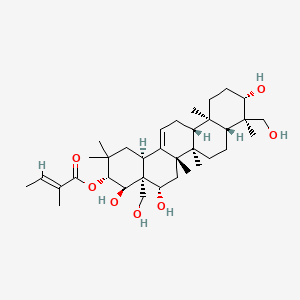

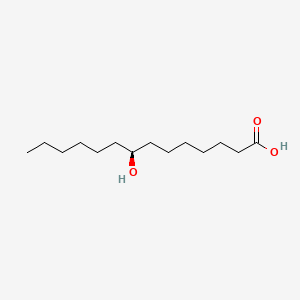

![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)